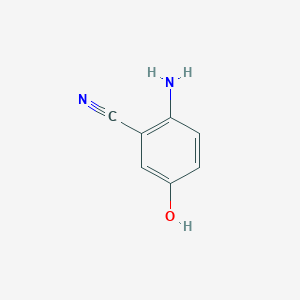

2-Amino-5-hydroxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

2-Amino-5-hydroxybenzonitrile can be synthesized through various chemical reactions. One such method involves the nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, producing a variety of 2-aminobenzonitriles in good to excellent yields. This method features an inexpensive iron(III) catalyst and gram-scalable preparations (Chen et al., 2018).

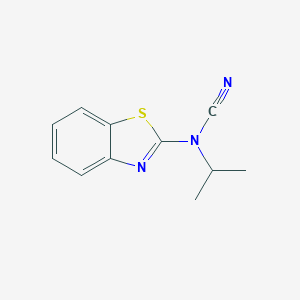

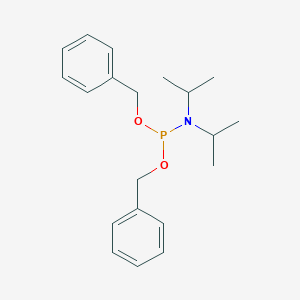

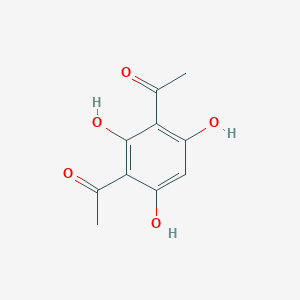

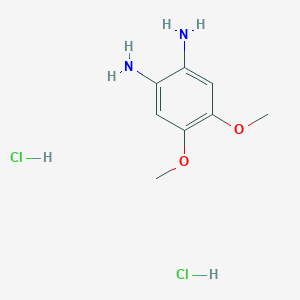

Molecular Structure Analysis

The molecular structure of 2-Amino-5-hydroxybenzonitrile, like its analogs, exhibits significant characteristics that influence its reactivity and properties. Studies on similar compounds reveal varied conformations of central linkers and how substitutions at different positions affect molecular packing and interactions (Maciejewska et al., 2008).

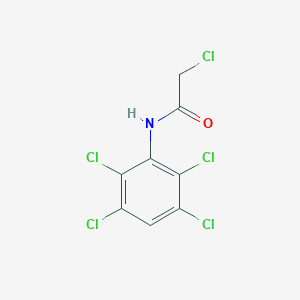

Chemical Reactions and Properties

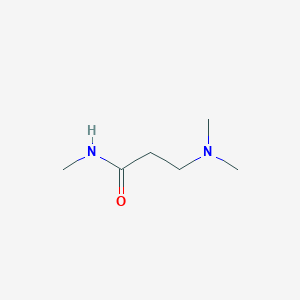

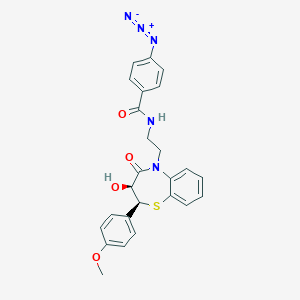

2-Amino-5-hydroxybenzonitrile participates in a range of chemical reactions, offering a pathway to various derivatives and compounds. For instance, its ability to undergo palladium-catalyzed coupling reactions enables the synthesis of functionalized compounds with potential pharmaceutical applications (Majhi & Ranu, 2016).

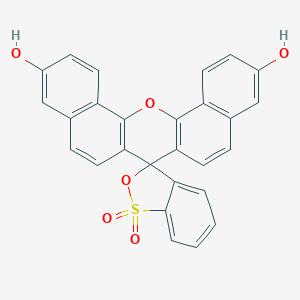

Physical Properties Analysis

The physical properties of 2-Amino-5-hydroxybenzonitrile, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. The crystal packing and structure at various temperatures have been studied for related compounds, providing insights into their stability and reactivity (Heine et al., 1994).

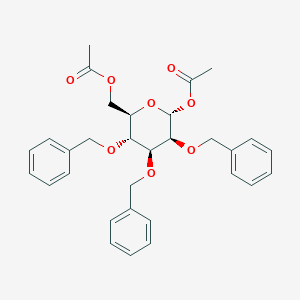

Chemical Properties Analysis

The chemical properties of 2-Amino-5-hydroxybenzonitrile, including its reactivity with different reagents and under various conditions, are essential for its functionalization and application in synthesis. Its role as a corrosion inhibitor, for example, has been evaluated, highlighting its effectiveness and providing insights into its protective mechanisms on metal surfaces (Verma et al., 2015).

Applications De Recherche Scientifique

Analytical Methods in Determining Antioxidant Activity

The study of antioxidants is crucial in various fields, including food engineering, medicine, and pharmacy. Techniques based on the transfer of hydrogen atoms or electrons, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are used to determine the antioxidant capacity of compounds. These methods, relying on spectrophotometry, have been applied to analyze antioxidants or determine the antioxidant capacity of complex samples, highlighting the importance of chemical structures like 2-Amino-5-hydroxybenzonitrile in understanding antioxidant activity and potential applications in enhancing food safety and therapeutic efficacy (Munteanu & Apetrei, 2021).

Hydrophilic Interaction Chromatography for Polar Compounds

Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples, including compounds structurally related to 2-Amino-5-hydroxybenzonitrile. This method is especially advantageous for analyzing peptides, proteins, and various natural compounds, offering complementary selectivity to reversed-phase modes and enhancing ionization efficiency in mass spectrometry, which is critical for identifying and quantifying polar substances in complex biological matrices (Jandera, 2011).

Role in Serotonergic System and Psychiatric Disorders

Compounds affecting the serotonergic system, including 5-Hydroxytryptamine 2A receptor antagonists, have been evaluated for treating various psychiatric disorders, underscoring the importance of structural features akin to 2-Amino-5-hydroxybenzonitrile. These studies indicate the potential of such compounds in modulating mood and behavior, with implications for developing new treatments for schizophrenia, mood disorders, and other psychiatric conditions (Mestre, Zurowski, & Fox, 2013).

Antimicrobial Potential of Chitosan and Derivatives

The antimicrobial activity of chitosan, an aminopolysaccharide, and its derivatives is a critical area of research with significant implications for water detoxification and treatment. This body of work demonstrates the potential of chemical structures with amino groups for developing new antimicrobial agents and strategies for purifying water and wastewater, showcasing the broader applications of compounds with functionalities similar to 2-Amino-5-hydroxybenzonitrile (Raafat & Sahl, 2009).

Safety And Hazards

Propriétés

IUPAC Name |

2-amino-5-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZQCSIAXHUORC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603057 |

Source

|

| Record name | 2-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-hydroxybenzonitrile | |

CAS RN |

116423-58-6 |

Source

|

| Record name | 2-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![p-Ethylcalix[7]arene](/img/structure/B43631.png)